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Compound of Interest |

3-Amino-3-(4-
Compound Name: (trifluoromethoxy)phenyl)propanoi

c acid

Cat. No.: B1304560

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid, a fluorinated, non-canonical amino acid. This
document details its chemical properties, a proposed synthetic route, characterization
methodologies, and potential applications in research and development.

Chemical Identity and Properties

3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is a 3-amino acid distinguished by
the presence of a trifluoromethoxy group on the phenyl ring. This functional group imparts
unique electronic properties and can influence the molecule's conformation, lipophilicity, and
metabolic stability, making it an attractive building block in medicinal chemistry and materials
science.
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Property Value Source

CAS Number 213192-56-4 [1]

Molecular Formula C10H10F3NOs3 [1]

Molecular Weight 249.19 g/mol [1]
3-amino-3-[4-

IUPAC Name (trifluoromethoxy)phenyllpropa  [1]

noic acid

Canonical SMILES

C1=CC(=CC=C1C(CC(=0)0)
N)OC(F)(F)F

[1]

InChl Key

CMNPXOOSNAGXEE-
UHFFFAOYSA-N

[1]

Proposed Synthesis

A plausible and efficient method for the synthesis of 3-Amino-3-(4-

(trifluoromethoxy)phenyl)propanoic acid is the Rodionov reaction. This one-pot reaction

involves the condensation of an aldehyde with malonic acid and a nitrogen source, typically

ammonium acetate, in an alcoholic solvent.

Reaction Scheme:

4-(Trifluoromethoxy)benzaldehyde + Malonic Acid + Ammonium Acetate — 3-Amino-3-(4-

(trifluoromethoxy)phenyl)propanoic acid

Experimental Protocol (Proposed)

o Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 1 equivalent of 4-(trifluoromethoxy)benzaldehyde and 1.1

equivalents of malonic acid in absolute ethanol.

» Addition of Nitrogen Source: To the stirred solution, add 2.0 equivalents of ammonium

acetate.
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o Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The
product is expected to precipitate out of the solution. If not, the volume of the solvent can be
reduced under reduced pressure to induce crystallization.

« Purification: Filter the crude product and wash with cold ethanol to remove unreacted starting
materials and by-products. The product can be further purified by recrystallization from a
suitable solvent system, such as an ethanol/water mixture.

e Drying: Dry the purified product under vacuum to yield 3-Amino-3-(4-
(trifluoromethoxy)phenyl)propanoic acid as a white crystalline solid.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity
using standard analytical techniques.
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Technique Expected Results

Aromatic protons (doublets in the range of ~7.0-
7.5 ppm), a multiplet for the chiral proton at the
C3 position, and multiplets for the diastereotopic
1H NMR protons at the C2 position. The amino and
carboxylic acid protons will appear as broad
singlets, the positions of which may vary

depending on the solvent and concentration.

Signals corresponding to the carboxylic acid
carbon, the aromatic carbons (with

13C NMR characteristic splitting for the carbon attached to
the trifluoromethoxy group), and the aliphatic

carbons of the propanoic acid backbone.

A singlet corresponding to the three equivalent

F NMR _ _
fluorine atoms of the trifluoromethoxy group.
The molecular ion peak [M+H]* at m/z
Mass Spectrometry (MS) 250.0635, corresponding to the protonated

molecule.

Characteristic absorption bands for N-H
infrared (IR) Spect stretching (amine), O-H stretching (carboxylic
nfrare ectrosco

P by acid), C=0 stretching (carboxylic acid), and C-F

stretching vibrations.

) ) A sharp melting point is expected for a pure
Melting Point )
crystalline compound.

Potential Applications

While specific biological activity data for this compound is not widely published, its structural
features suggest several potential applications in research and drug development.

e Unnatural Amino Acid Incorporation: This compound can be used as an unnatural amino acid
for incorporation into peptides and proteins. The trifluoromethoxy group can serve as a
unique °F NMR probe to study protein structure, dynamics, and ligand binding.[2]
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e Medicinal Chemistry Scaffold: The trifluoromethoxy substituent is known to enhance
metabolic stability and cell permeability of drug candidates. Therefore, this amino acid can
be a valuable building block for the synthesis of novel therapeutic agents, potentially with
anticancer or other biological activities.[3]

o Conformational Control in Peptides: As a [3-amino acid, it can be used to synthesize 3-
peptides, which can form stable secondary structures and are resistant to proteolytic
degradation.

Visualizations
Proposed Synthetic Workflow
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Caption: Proposed workflow for the synthesis of the target compound.
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Caption: General workflow for characterization and potential research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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